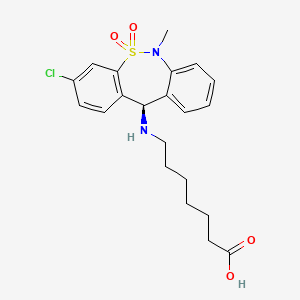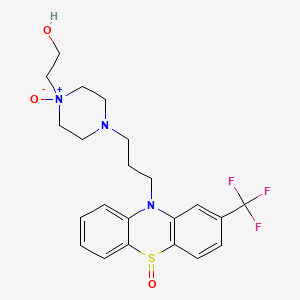
Fluphenazine N4-Oxide Sulphoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluphenazine N4-Oxide Sulphoxide is a derivative of fluphenazine, a typical antipsychotic medication used primarily in the treatment of chronic psychoses such as schizophrenia. The compound is characterized by its molecular formula C22H26F3N3O3S and a molecular weight of 469.52 g/mol . It is known for its role as an impurity reference material in neurochemical research .
Preparation Methods
The synthesis of Fluphenazine N4-Oxide Sulphoxide involves the oxidation of fluphenazine. One method includes using potassium hydrogenperoxomonosulfate as an oxidant . The reaction conditions typically involve maintaining a controlled environment to ensure the precise formation of the sulfoxide derivative.
Chemical Reactions Analysis
Fluphenazine N4-Oxide Sulphoxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of fluphenazine.
Reduction: It can be reduced back to its parent compound, fluphenazine.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium hydrogenperoxomonosulfate and reducing agents such as sodium borohydride. The major products formed from these reactions include fluphenazine and its other derivatives .
Scientific Research Applications
Fluphenazine N4-Oxide Sulphoxide is primarily used in neurochemical research as a reference material. It helps in the accurate analysis and quantification of fluphenazine and its metabolites in biological samples . The compound is also used in studies investigating the distribution and metabolism of fluphenazine in various tissues, including the brain . Additionally, it serves as a tool in the development of analytical methods for the detection and quantification of antipsychotic drugs .
Mechanism of Action
The mechanism of action of Fluphenazine N4-Oxide Sulphoxide is related to its parent compound, fluphenazine. Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing psychotic symptoms . The N4-Oxide Sulphoxide derivative is believed to have a similar mechanism, although its exact molecular targets and pathways are less well-defined .
Comparison with Similar Compounds
Fluphenazine N4-Oxide Sulphoxide can be compared with other fluphenazine derivatives, such as:
Fluphenazine Decanoate: A long-acting injectable form used for sustained release.
Fluphenazine Hydrochloride: The standard oral form of the medication.
Fluphenazine Sulfoxide: Another oxidized form of fluphenazine.
The uniqueness of this compound lies in its specific oxidized structure, which makes it valuable for certain types of neurochemical research .
Properties
Molecular Formula |
C22H26F3N3O3S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[1-oxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)32(21)31)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
GOEZDFPKTBZVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

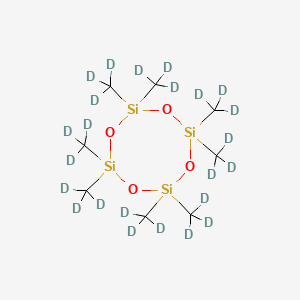
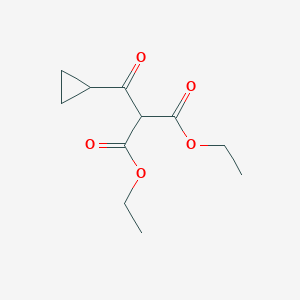
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
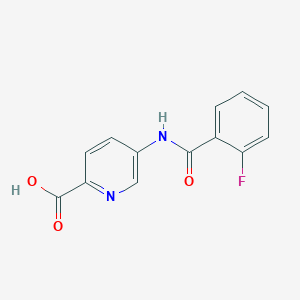
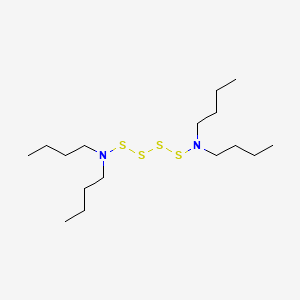
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)
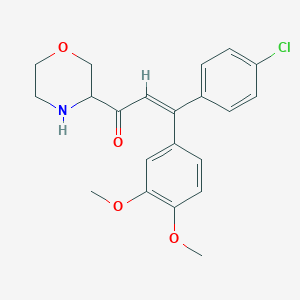
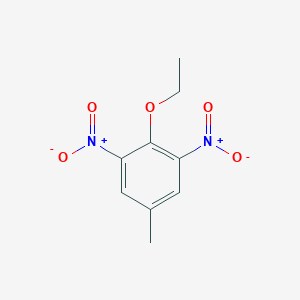
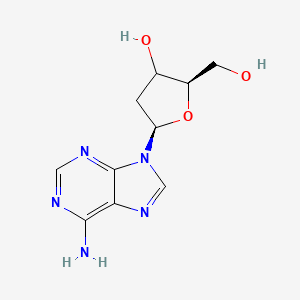
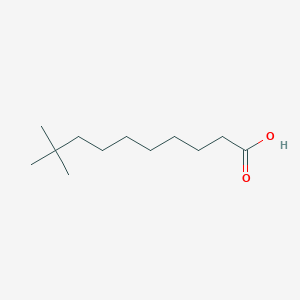
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)
